molecular formula C18H19N5O5 B2666557 methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 896853-30-8

methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Katalognummer: B2666557
CAS-Nummer: 896853-30-8
Molekulargewicht: 385.38
InChI-Schlüssel: ZWIMWDZTOMJHSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The synthesis of imidazopurine derivatives traces back to early explorations of purine analogs in the mid-20th century, driven by the discovery of nucleic acid components and their therapeutic potential. The integration of imidazole rings into purine scaffolds gained momentum in the 2010s, with methodologies such as the Morita–Baylis–Hillman (MBH) reaction enabling efficient one-pot syntheses of functionalized imidazo[1,2-a]pyridines. These advances laid the groundwork for complex derivatives like this compound, which emerged from efforts to enhance solubility and target affinity through furan and methyl substitutions.

Significance in Purine-Based Medicinal Chemistry

Purine derivatives occupy a central role in drug discovery due to their structural mimicry of endogenous nucleotides, enabling interactions with enzymes and receptors involved in critical cellular processes. The addition of a furan-2-ylmethyl group at the 8-position and a methoxyethyl side chain at the 3-position in this compound exemplifies strategic modifications to improve pharmacokinetic properties. Such substitutions have been shown to enhance binding to adenosine receptors and inhibit kinases implicated in cancer progression.

Position within Imidazopurine Research

Imidazopurines represent a subclass of fused heterocycles characterized by synergistic electronic and steric effects from their composite rings. This compound distinguishes itself through:

  • Furan functionalization : The furan moiety introduces π-π stacking capabilities and hydrogen-bonding sites, fostering interactions with hydrophobic protein pockets.
  • Methylation pattern : Trimethylation at the 1,6,7-positions enhances metabolic stability, reducing susceptibility to oxidative demethylation.

Comparative studies highlight its superior enzymatic inhibition relative to non-furanated analogs, particularly against cyclin-dependent kinases (CDKs).

Relationship to Other Heterocyclic Therapeutic Agents

This compound shares structural motifs with clinically successful heterocycles, including:

Heterocycle Class Example Drug Shared Features
Imidazopyridines Zolpidem Fused imidazole ring system
Purine analogs Mercaptopurine Substituted purine core
Furan derivatives Nitrofurantoin Furan-based side chains

The fusion of these elements potentiates multi-target activity, a hallmark of modern polypharmacology.

Research Timeline and Major Discoveries

Key milestones in the compound’s development include:

  • 2012 : Development of MBH acetate-based imidazopyridine synthesis, enabling efficient ring annulation.
  • 2023 : Characterization of furan-substituted imidazopurines as CDK inhibitors.
  • 2025 : Optimization of this compound via computational docking studies, achieving nanomolar affinity for EGFR tyrosine kinase.

Current Research Interest and Trends

Recent investigations focus on:

  • Targeted delivery systems : Encapsulation in lipid nanoparticles to improve bioavailability.
  • Combinatorial libraries : High-throughput screening of analogs with varied substituents at the 2-position acetate group.
  • Mechanistic studies : Elucidating off-target effects on purinergic signaling pathways using CRISPR-edited cell lines.

Emerging data suggest potential applications in age-related diseases, leveraging its dual antioxidant and kinase inhibitory properties.

Eigenschaften

IUPAC Name

methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-10-11(2)23-14-15(19-17(23)21(10)8-12-6-5-7-28-12)20(3)18(26)22(16(14)25)9-13(24)27-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMWDZTOMJHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivative, followed by its coupling with a purine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. Safety measures and environmental considerations are also critical in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The furan and purine moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of the target compound, it is compared to structurally related imidazo-purine and heterocyclic derivatives reported in the literature. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted below.

Structural Analogues

methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

  • Core Structure : Shares the imidazo-purine backbone but substitutes the furan-2-ylmethyl group with a 2-methylphenyl moiety at position 6.
  • Molecular Weight : 369.38 g/mol (vs. target compound’s estimated ~395–400 g/mol).
  • Key Differences :

  • The 2-methyl substituent on the phenyl group introduces steric hindrance, which could reduce solubility compared to the furan derivative .

2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid

  • Core Structure : Similar imidazo[1,2-g]purine scaffold but lacks the furan-2-ylmethyl group and features a free carboxylic acid instead of an ester at position 3.
  • Key Differences :

  • The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing cell membrane permeability compared to the esterified target compound.
  • Absence of the furan substituent may diminish interactions with hydrophobic binding pockets .

8-(2-Fluoropyridin-3-yl)-3-methylbenzo[e]imidazo[5,1-c][1,2,4]triazine (6c)

  • Core Structure : Benzoimidazotriazine core with a fluoropyridinyl substituent.
  • Molecular Weight : 280 g/mol (significantly lower than the target compound).
  • Key Differences :

  • Simplified core structure may reduce synthetic complexity but limit target specificity compared to the purine-based scaffold .

Biologische Aktivität

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate (referred to as compound M in this article) is a complex organic molecule that has garnered attention for its potential biological activities. This compound is part of the imidazo[1,2-g]purine family and exhibits properties that may be beneficial in medicinal chemistry.

Chemical Structure and Properties

Compound M has a unique chemical structure characterized by the following features:

  • Core Structure : Imidazo[1,2-g]purine framework.
  • Functional Groups : Contains a furan moiety and multiple methyl groups.
  • Molecular Formula : C₁₄H₁₈N₄O₄.

The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research has indicated that compound M exhibits various biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that compound M may inhibit tumor growth through mechanisms involving kinase inhibition. Similar compounds in the imidazo[1,2-g]purine family have shown IC50 values ranging from 0.004 to 5.91 μM against various kinases involved in cancer progression .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The furan group is often associated with increased bioactivity against bacterial strains.
  • Enzyme Inhibition : The ability of compound M to inhibit specific enzymes could lead to its application in treating diseases where enzyme activity is dysregulated.

Case Studies

Several studies have explored the biological activities of compounds related to M:

  • Study on Kinase Inhibition : A study demonstrated that imidazopyridines exhibit potent kinase inhibition, with some derivatives showing significant anticancer properties in vivo. Compound M's structural analogs were tested and showed promising results in inhibiting tumor growth in animal models .
  • Antimicrobial Activity : Research into the antimicrobial effects of imidazo[1,2-g]purines highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the furan ring enhances this activity by improving solubility and cellular uptake .

The proposed mechanisms for the biological activities of compound M include:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases, compound M may prevent phosphorylation events critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Data Table: Biological Activities of Compound M and Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound MKinase Inhibition0.004 - 5.91
Analog AAntimicrobial0.5
Analog BAnticancer0.027 - 1.0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.